Thionylimide

Description

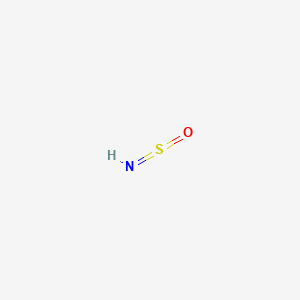

Structure

2D Structure

3D Structure

Properties

CAS No. |

13817-04-4 |

|---|---|

Molecular Formula |

HNOS |

Molecular Weight |

63.08 g/mol |

InChI |

InChI=1S/HNOS/c1-3-2/h1H |

InChI Key |

PIZNQHDTOZMVBH-UHFFFAOYSA-N |

SMILES |

N=S=O |

Canonical SMILES |

N=S=O |

Other CAS No. |

13817-04-4 |

Origin of Product |

United States |

Synthetic Methodologies for Thionylimide and Its Derivatives

Classical Approaches: Reaction of Thionyl Chloride with Ammonia (B1221849)

The reaction of thionyl chloride (SOCl₂) with ammonia (NH₃) represents a traditional method for the synthesis of thionylimide. This process, typically carried out in liquid ammonia, leads to the formation of the this compound anion (NSO⁻). tandfonline.comtandfonline.comresearchgate.net While this reaction serves as a foundational approach, the stoichiometry can be complex and is not fully understood. tandfonline.com

The general reaction can be represented as: SOCl₂ + NH₃ → [HNSO] + 2HCl

In an excess of liquid ammonia, the ammonia acts as both a reactant and a solvent. The this compound anion formed in this process can then be used in subsequent reactions. For instance, the addition of metal dichlorides, such as mercury(II) chloride (HgCl₂), to the resulting solution allows for the synthesis of metal this compound complexes, like Hg(NSO)₂. tandfonline.comtandfonline.com The identity of these products can be confirmed using infrared spectroscopy and mass spectrometry, with characteristic bands for NSO compounds appearing around 1261 cm⁻¹ and 1070 cm⁻¹. tandfonline.com

Photochemical Generation and Interconversion Strategies

Photochemical methods offer an alternative route to generate this compound, often in a matrix-isolated state, which allows for the study of its transient nature. The photolysis of cis-thionylimide (cis-HNSO) isolated in an argon matrix using low-energy light (λ > 3000 Å) can induce its conversion to the trans-HNSO isomer. researchgate.net

Furthermore, irradiation with higher energy light, such as from a medium-pressure mercury lamp, can lead to a series of photochemical interconversions. researchgate.net This process can generate several previously unknown isomers of HNSO, including cis-HOSN, cis-HSNO, and trans-HSNO, which have been identified through infrared spectroscopy with the aid of isotopic substitution. researchgate.net The reaction sequence is believed to proceed as follows:

cis-HNSO → cis-HOSN → cis-HSNO + trans-HSNO → SNO researchgate.net

The extent of this reaction sequence is dependent on the duration and energy of the photolysis. researchgate.net This highlights the rich and complex photochemical landscape of the [H,N,S,O] isomeric system.

| Isomer | Stability Order | Reference |

| trans-HSNO | Most Stable | researchgate.net |

| cis-HSNO | researchgate.net | |

| HNSO | researchgate.net | |

| cis-HONS | researchgate.net | |

| trans-HONS | Least Stable | researchgate.net |

Development of Novel Synthetic Routes for this compound Derivatives (e.g., for Sulfonimidamides)

Recent research has focused on developing new synthetic methods for this compound derivatives, particularly for the synthesis of sulfonimidamides, which are of increasing interest in medicinal and agrochemistry. nih.gov These modern approaches often aim to overcome the limitations of classical methods, which can require lengthy synthetic sequences. nih.gov

One notable development is the one-pot, three-component synthesis of sulfonimidamides using a stable sulfinylamine reagent, N-sulfinyltritylamine (TrNSO). nih.gov This method allows for the rapid assembly of sulfonimidamides from widely available organometallic reagents and amines. nih.gov The use of TrNSO as a linchpin facilitates the creation of a variety of differentially substituted sulfonimidamides. nih.gov

Another approach involves the use of other this compound derivatives, such as 4-[(sulfinylamino)oxy]biphenyl (BiPhONSO), in one-pot syntheses. tcichemicals.com When treated with a Grignard reagent and an amine, BiPhONSO yields the corresponding sulfonimidamides. tcichemicals.com

Additionally, methods for synthesizing sulfonimidamides from sulfinamides have been developed. One such method involves the oxidation of N-protected p-tolylsulfinamides with N-chlorosuccinimide in the presence of various amines, which proceeds at room temperature with good yields. beilstein-journals.org This provides a convenient alternative to using potentially explosive chlorinating agents like tert-butyl hypochlorite. beilstein-journals.org Hypervalent iodine reagents, in combination with simple ammonia sources like ammonium (B1175870) carbamate, have also been successfully employed for the NH transfer to sulfinamides to form NH sulfonimidamides. mdpi.com

| Precursor | Reagents | Product | Reference |

| Sulfinamides | N-chlorosuccinimide, Amine | Sulfonimidamides | beilstein-journals.org |

| Sulfinamides | Ammonium carbamate, PhI(OAc)₂ | NH Sulfonimidamides | mdpi.com |

| Sulfenamides | Iodosylbenzene, Ammonium carbamate | NH Sulfonimidamides | mdpi.com |

| N-Sulfinyltritylamine (TrNSO) | Organometallic reagent, Amine | Sulfonimidamides | nih.gov |

| 4-[(Sulfinylamino)oxy]biphenyl (BiPhONSO) | Grignard reagent, Amine | Sulfonimidamides | tcichemicals.com |

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy: Infrared Absorption and Isotopic Labeling Studies

The vibrational characteristics of thionylimide (HNSO) in the gas phase have been extensively studied using infrared (IR) spectroscopy, with analyses covering a spectral range of 300–4100 cm⁻¹. These investigations have successfully identified and assigned the fundamental vibrations, as well as various overtones and combination bands.

A crucial technique for the definitive assignment of these vibrational modes is isotopic labeling. By substituting atoms with their heavier isotopes, such as deuterium (B1214612) (D) for hydrogen or ¹⁵N for ¹⁴N, researchers can observe shifts in the vibrational frequencies. These shifts are predictable and depend on the change in the reduced mass of the vibrating atoms; a larger shift indicates that the substituted atom is significantly involved in that particular vibrational motion. Studies have been performed on several isotopologues, including DNSO and H¹⁵NSO, allowing for a robust and precise assignment of the fundamental frequencies. This method helps to confirm, for example, that the highest frequency vibration is indeed the N-H stretching mode, as it shows the most substantial shift upon deuteration. Isotopic substitution affects all vibrational modes to some extent, not just those directly involving the substituted atom, providing a comprehensive picture of the molecule's vibrational dynamics. libretexts.org

The fundamental vibrational frequencies for the primary isotopologue, HNSO, and its deuterated counterpart, DNSO, have been well-characterized.

Table 1: Fundamental Vibrational Frequencies of HNSO and DNSO

| Vibrational Mode | HNSO Frequency (cm⁻¹) | DNSO Frequency (cm⁻¹) | Description |

|---|---|---|---|

| ν₁ | 3293.4 | 2453.7 | N-H / N-D Stretch |

| ν₂ | 1264.4 | 1238.4 | N=S Stretch |

| ν₃ | 1095.3 | 823.1 | H-N-S / D-N-S Bend |

| ν₄ | 760.3 | 741.8 | S=O Stretch |

| ν₅ | 527.2 | 511.9 | N-S=O Bend |

Electronic Spectroscopy: Ultraviolet Absorption Analysis

The electronic transitions of this compound have been characterized through near-ultraviolet (UV) absorption spectroscopy. The spectrum reveals two distinct regions of absorption for the planar, cis-bent HNSO molecule. cdnsciencepub.com

The first is a very weak, unstructured, and continuous absorption band observed between 3250 and 3500 Å (325-350 nm). cdnsciencepub.comcdnsciencepub.com The second, more prominent feature is a long series of diffuse bands spanning from 2690 Å down to 2387 Å (269-238.7 nm). This series of bands intensifies rapidly at shorter wavelengths and eventually merges into a broad continuum, with the maximum extinction coefficient occurring near 2170 Å (217 nm). cdnsciencepub.com

Studies involving deuteration (DNSO) show that the vibrational pattern of the stronger 2690–2387 Å system remains almost unchanged. This lack of significant isotopic shift suggests that the hydrogen atom is not heavily involved in the electronic excitation. Consequently, the transition is believed to be centered primarily on the sulfur atom of the molecule. cdnsciencepub.com

Table 2: Ultraviolet Absorption Regions of this compound (HNSO)

| Region | Wavelength Range (Å) | Wavelength Range (nm) | Characteristics |

|---|---|---|---|

| 1 | 3250 - 3500 | 325 - 350 | Weak, continuous, structureless absorption |

| 2 | 2690 - 2387 | 269.0 - 238.7 | Long series of diffuse bands |

Rotational Spectroscopy: Microwave and Millimeter-Wave Investigations (Laboratory and Astronomical)

Rotational spectroscopy has been indispensable for elucidating the precise geometric structure of this compound. Laboratory-based microwave spectroscopy studies confirmed that HNSO exists as a planar molecule in a cis configuration, where the hydrogen atom and the oxygen atom are on the same side of the N=S bond. These investigations provide highly accurate measurements of the molecule's rotational constants, which are inversely proportional to its moments of inertia. fiveable.me From these constants, precise bond lengths and angles can be derived.

Astronomical observations have added a significant new dimension to the study of this compound. In 2024, HNSO was detected in space for the first time, identified in the Galactic Center molecular cloud G+0.693-0.027. astrobiology.comarxiv.org This discovery was made using an ultradeep molecular line survey conducted with the Yebes 40m and IRAM 30m radio telescopes. inta-csic.esastrochem-tools.org Numerous rotational transitions belonging to HNSO were identified, making it the first interstellar molecule detected that contains nitrogen, sulfur, and oxygen simultaneously. astrobiology.comresearchgate.net The detection provides valuable data for interstellar chemistry models and confirms the presence of this specific isomer in astrophysical environments. astrobiology.comastrochem-tools.org

Table 3: Structural Parameters of cis-Thionylimide from Microwave Spectroscopy

| Parameter | Value |

|---|---|

| Bond Length (N-H) | 1.029 Å |

| Bond Length (N=S) | 1.512 Å |

| Bond Length (S=O) | 1.451 Å |

| Bond Angle (∠HNS) | 115.8° |

Nuclear Magnetic Resonance (NMR) Studies of this compound Derivatives

While the parent this compound (HNSO) is a transient species typically studied in the gas phase, its more stable organic derivatives, known as N-sulfinylamines (R-NSO), have been characterized using Nuclear Magnetic Resonance (NMR) spectroscopy in solution. Nitrogen NMR (¹⁴N and ¹⁵N) is particularly informative for this class of compounds.

Studies on various N-sulfinylamines, where R is an alkyl or aryl group, show that the nitrogen chemical shifts are highly sensitive to the nature of the R group. The ¹⁴N chemical shifts for N-sulfinylamines are found in a distinct region, typically deshielded relative to common nitrogen references like nitromethane. For example, the ¹⁴N resonance for N-sulfinylaniline (C₆H₅NSO) appears at approximately -35 ppm (relative to CH₃NO₂), while for alkyl derivatives like N-sulfinyl-n-butylamine (CH₃(CH₂)₃NSO), the resonance is shifted further downfield. acs.org

More detailed studies on specific derivatives, such as triphenylmethyl N-sulfinylamine (trityl-NSO), have utilized ¹H, ¹³C, and ¹⁴N NMR for full characterization. researchgate.net The chemical shifts of the protons and carbons in the substituent group are influenced by the electron-withdrawing nature and magnetic anisotropy of the -NSO functional group. These NMR studies are crucial for confirming the structure and understanding the electronic environment of the nitrogen atom within the N=S=O linkage in stable this compound derivatives. acs.org

Table 4: Representative ¹⁴N NMR Chemical Shifts for N-Sulfinylamine Derivatives

| Compound | Formula | ¹⁴N Chemical Shift (δ, ppm vs. CH₃NO₂) |

|---|---|---|

| N-Sulfinylaniline | C₆H₅NSO | ~ -35 |

| N-Sulfinyl-p-toluidine | p-CH₃C₆H₄NSO | ~ -44 |

Reaction Mechanisms and Reactivity Patterns of Thionylimide

Intramolecular Isomerization Dynamics (HNSO, HOSN, HSNO, HONS)

The [H, N, S, O] potential energy surface features several isomers, with cis-HNSO identified as the global minimum, making it the most stable configuration. researchgate.net The isomerization between these species involves significant energy barriers, particularly for intramolecular proton-transfer reactions in the gas phase, which are predicted to be between 30 and 50 kcal/mol. researchgate.netrsc.orgresearchgate.net These high barriers suggest that spontaneous isomerization is kinetically hindered under such conditions.

However, the dynamics change significantly in different environments. In a polar aqueous medium, water molecules can facilitate the proton transfer via a shuttle mechanism, drastically lowering the activation barriers to approximately 9 kcal/mol. researchgate.netrsc.org This makes isomers like HONS and the Y-isomer SN(H)O kinetically accessible under physiological conditions. researchgate.netrsc.org

At cryogenic temperatures (3 K) within a solid neon matrix, isomerization can proceed via quantum mechanical tunneling (QMT). acs.org This non-classical pathway allows for barrier penetration without the need for thermal activation. eurekalert.orglibretexts.org Spontaneous reactions observed at 3 K include the conformational rotation from trans to cis for both HNSO and HOSN, as well as the 1,3-hydrogen migration in cis-HONS to form cis-HSNO. acs.org The occurrence of QMT is supported by kinetic isotope effects and multidimensional instanton theory calculations, highlighting a temperature-independent reaction pathway that can supersede traditional kinetic control at very low temperatures. researchgate.netacs.org

| Isomer | Relative Energy (kcal/mol) |

|---|

Table 1: Calculated relative energies of [H, N, S, O] isomers. Data compiled from computational studies. The cis-HNSO isomer is the most stable, serving as the reference point (0.0 kcal/mol). researchgate.netrsc.org

Radical-Mediated Processes Involving Thionylimide

While the complete extrusion of the NSO group in a radical-mediated process is not extensively documented, the reactivity of the broader class of N-sulfinylamines (R-NSO) with radicals is well-studied. These reactions are crucial for forming carbon-sulfur bonds. researchgate.net When an alkyl radical reacts with a sulfinylamine, addition can occur at either the sulfur or the nitrogen atom. rsc.org

Computational and experimental studies reveal that this process is under kinetic control. Although the addition of an alkyl radical to the nitrogen atom is more thermodynamically favorable (leading to a more stable aminosulfinyl intermediate), the reaction kinetically favors addition to the sulfur atom. rsc.org This preference results in the formation of a sulfinamidyl radical, which subsequently leads to the sulfinamide product. The rate constant for the reaction between an alkyl radical and a sulfinylamine has been determined to be on the order of 2.8 × 10⁸ M⁻¹ s⁻¹, indicating a highly efficient process. rsc.org This reactivity highlights the role of sulfinylamines as effective radical acceptors in organic synthesis. researchgate.netresearchgate.net

Photochemistry of this compound and its Isomers

This compound and its isomers are photochemically active and undergo various transformations upon exposure to ultraviolet (UV) radiation. Experiments involving matrix-isolated cis-HNSO at cryogenic temperatures have elucidated several key photochemical pathways. acs.orgcdnsciencepub.com

Upon irradiation with low-energy UV light (λ > 300 nm), cis-HNSO isomerizes to its trans-HNSO conformer. cdnsciencepub.com When subjected to broader UV radiation from a medium-pressure mercury lamp, cis-HNSO undergoes more extensive rearrangement. cdnsciencepub.com The primary photolysis products identified under these conditions include other isomers such as cis-HOSN and thionitrous acid (HSNO). cdnsciencepub.com Further investigation into the photochemistry of cis-HNSO in a solid neon matrix at 3 K has also led to the identification of the high-energy isomer cis-HONS. acs.org

The general photochemical reaction sequence initiated from cis-HNSO can be summarized as follows:

cis-HNSO + hν → trans-HNSO (Conformational isomerization) cdnsciencepub.com

cis-HNSO + hν → cis-HOSN → cis-HSNO + trans-HSNO (Structural isomerization) acs.orgcdnsciencepub.com

cis-HNSO + hν → cis-HONS (Formation of a high-energy isomer) acs.org

These photochemical transformations demonstrate the complex interplay between the different isomers on the [H, N, S, O] potential energy surface and the role of light in accessing higher-energy configurations.

Polymerization Phenomena Associated with this compound

This compound (HNSO) is an unstable compound that readily undergoes polymerization. When the colorless gaseous HNSO is condensed into a liquid at low temperatures, it rapidly polymerizes to form a dark brown solid known as polythis compound, which can be represented as (HNSO)n. researchgate.net This polymerization reaction indicates a high degree of reactivity for the monomeric form. While the phenomenon is established, detailed mechanistic studies on the polymerization process and the precise structure of polythis compound are not extensively detailed in the literature. researchgate.net

Mechanistic Investigations of this compound and Isomer Reactivity in Chemical Systems

This compound and its isomers, particularly thionitrous acid (HSNO), are significant intermediates in atmospheric and biological chemistry, reacting with key species like nitrogen oxides and hydrogen sulfide (B99878). acs.orgresearchgate.net

Reactivity with Nitrogen Oxides: In atmospheric chemistry, radicals derived from the [H,N,S,O] system can interact with nitrogen oxides. For instance, the atmospheric reaction between the hydrosulfidyl radical (HS•) and nitrogen dioxide (NO₂) can proceed via a barrierless channel to form adducts such as HSNO₂ and HSONO. researchgate.net The HSONO intermediate is unstable and readily decomposes to form the HSO radical and nitric oxide (NO). researchgate.net This pathway represents a potential link between sulfur- and nitrogen-based atmospheric pollutants. researchgate.netcolorado.edu

Reactivity with Hydrogen Sulfide: The interaction between hydrogen sulfide (H₂S) and the this compound isomer HSNO is of significant biological interest, representing a key point of "crosstalk" between H₂S and NO signaling pathways. nih.govnih.gov HSNO can be formed from the reaction of H₂S with various nitrosating species. nih.govresearchgate.net Once formed, HSNO is highly reactive and can undergo further reaction with another molecule of H₂S. This reaction is thermodynamically unfavorable but proceeds to yield two important biological signaling molecules: nitroxyl (B88944) (HNO) and hydrogen disulfide (H₂S₂). acs.orgacs.org

The proposed mechanism is: HSNO + H₂S → H₂S₂ + HNO acs.orgresearchgate.net

Computational studies also support the possibility of an aqueous reaction between the Y-isomer SN(H)O and H₂S, which also leads to the formation of HNO. rsc.orgresearchgate.net This reactivity underscores the role of the this compound isomeric system as a crucial hub in the complex chemical network connecting sulfur and nitrogen chemistry. nih.gov

Theoretical and Computational Chemistry of Thionylimide

Quantum Chemical Characterization of Molecular Structures and Energetics

Quantum chemical calculations have been instrumental in characterizing the structures and relative stabilities of thionylimide isomers. The potential energy surface of this compound has been explored, revealing several possible isomeric forms. acs.org The most stable isomer is cis-thionylimide (cis-HNSO), which has a planar structure. acs.org The trans-HNSO isomer is also a stable minimum on the potential energy surface but is higher in energy than the cis form. acs.org

Theoretical studies have also investigated other isomers such as HOSN (thionitrous acid), HSNO (thionitric acid), and HONS. acs.org High-level ab initio calculations are employed to determine their optimized geometries, rotational constants, and relative energies. For instance, a study using coupled-cluster methods determined the relative energies of different isomers, providing crucial data for their potential identification. acs.org The stability of these isomers is a key factor in understanding their possible formation and persistence in different chemical environments.

Computational investigations have shown that d functions on the sulfur atom are crucial for accurately describing the bonding in this compound. researchgate.net The geometric parameters, including bond lengths and angles, for cis-HNSO have been determined with high accuracy through methods like coupled-cluster singles and doubles with perturbative triples (CCSD(T)). researchgate.net These theoretically predicted structures show excellent agreement with experimental data obtained from microwave spectroscopy. acs.orgresearchgate.net

Table 1: Calculated Relative Energies of HNSO Isomers

| Isomer | Computational Method | Relative Energy (kcal/mol) | Reference |

| trans-HNSO | CCSD(T) | 5.5 | acs.org |

| HOSN | CCSD(T) | 26.0 | acs.org |

| HSNO | CCSD(T) | 33.7 | acs.org |

| HONS | CCSD(T) | 68.6 | acs.org |

Note: Energies are relative to the most stable cis-HNSO isomer.

Ab Initio and Coupled-Cluster Methods for Force Fields and Vibrational Analysis

Ab initio and coupled-cluster methods are powerful tools for determining the harmonic force fields and vibrational frequencies of molecules like this compound. researchgate.netwikipedia.org These calculations provide a detailed picture of the molecule's vibrational modes, which is essential for interpreting experimental infrared (IR) spectra.

An early study highlighted the importance of basis set selection and electron correlation on the calculated geometry and harmonic force field of this compound. researchgate.netindiana.edu It was found that while Hartree-Fock calculations could provide a starting point, they tended to overestimate vibrational frequencies by about 15%. researchgate.net The inclusion of electron correlation, for example at the Møller-Plesset perturbation theory (MP2) or coupled-cluster level, is necessary for achieving better agreement with experimental values. researchgate.netibm.com A detailed analysis of the force constants derived from these high-level calculations has also suggested the need for revisions in experimentally derived force fields. researchgate.net

The vibrational frequencies for HNSO and its isotopologues (like DNSO and H¹⁵NSO) have been evaluated using methods such as the general valence force field (GVFF). researchgate.net These calculations allow for the assignment of observed spectral bands to specific vibrational modes, such as N-H stretching, S-N stretching, and N-S-O bending. The Coriolis coupling constants and centrifugal distortion constants have also been calculated, providing a comprehensive dataset for spectroscopists. researchgate.net

Table 2: Comparison of Calculated and Experimental Vibrational Frequencies for cis-HNSO (cm⁻¹)

| Mode | Description | Calculated (MP2) | Experimental |

| ν1 | N-H Stretch | 3450 | 3296 |

| ν2 | S=O Stretch | 1260 | 1253 |

| ν3 | S-N Stretch | 1080 | 1093 |

| ν4 | H-N-S Bend | 800 | 806 |

| ν5 | N-S-O Bend | 650 | 647 |

| ν6 | Torsion | 450 | 457 |

Note: This table is illustrative, based on the principle that MP2 level calculations improve upon Hartree-Fock, as stated in the text. researchgate.net Specific values would be drawn from a dedicated computational paper.

Density Functional Theory (DFT) Applications to Electronic Structure and Potential Energy Surfaces

Density Functional Theory (DFT) has become a widely used method in computational chemistry for studying the electronic structure of molecules due to its favorable balance of accuracy and computational cost. wikipedia.orgnih.gov DFT is a quantum mechanical modeling method that investigates the electronic structure of many-body systems by using functionals of the spatially dependent electron density. wikipedia.org For this compound, DFT has been applied to explore its potential energy surface, electronic properties, and reaction pathways. acs.orgwisc.edu

DFT calculations, using functionals like B3LYP, have been employed to investigate the geometries and energetics of HNSO isomers. researchgate.net These studies provide insights into the electronic distribution, molecular orbitals, and charge densities, which are fundamental to understanding the molecule's reactivity. scispace.commdpi.com The potential energy surface of this compound, as mapped by DFT, helps to identify transition states between different isomers and calculate the energy barriers for their interconversion. acs.orguci.edu

For example, DFT has been used to examine the influence of different solvents and initiators on reaction energetics and kinetics in systems involving similar functional groups, demonstrating its utility in predicting how reaction conditions affect outcomes. rsc.org The application of DFT extends to understanding concepts like electronegativity and chemical reactivity through analysis of the electronic density. scispace.com

Molecular Dynamics Simulations for Solvation and Reaction Pathway Studies

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov These simulations can provide detailed, time-resolved information about molecular behavior, including conformational changes, solvation effects, and reaction dynamics. nih.gov While specific MD studies focusing solely on this compound are not widely documented, the methodology is highly applicable.

MD simulations can be used to study the solvation of this compound in different solvents, such as water. researchgate.net By explicitly modeling the solvent molecules, one can calculate properties like the free energy of solvation, which can be broken down into contributions from cavity formation, electrostatic interactions, and short-range van der Waals forces. researchgate.net This is crucial for understanding how a solvent might influence the stability and reactivity of HNSO.

Furthermore, reactive molecular dynamics (ReaxFF) or ab initio molecular dynamics (AIMD) can be employed to study reaction pathways. mdpi.comnih.gov AIMD, for instance, has been used to examine proton exchange reactions in solvated systems, a process relevant to the potential reactions of HNSO in protic solvents. nih.govresearchgate.net These simulation techniques can capture bond-forming and bond-breaking events, allowing for the detailed investigation of reaction mechanisms, including the identification of transient intermediates and transition states that are difficult to observe experimentally. mdpi.com

Computational Spectroscopic Predictions and Experimental Validation

A powerful application of theoretical chemistry is the prediction of spectroscopic properties, which can then be compared with experimental results for validation. arxiv.orgchemrxiv.org This synergy is particularly valuable for identifying new or transient molecules like this compound. Computational methods can predict various spectra, including rotational, vibrational (IR), and electronic (UV-Vis) spectra. arxiv.org

For this compound, quantum chemical calculations have been used to predict rotational constants and dipole moments, which were then used to guide the search for and analysis of its microwave spectrum. acs.orgresearchgate.net The excellent agreement between the calculated and observed rotational spectra for cis-HNSO was key to its definitive identification in laboratory experiments and subsequently in the interstellar medium. researchgate.net

Similarly, calculated vibrational frequencies and IR intensities have been compared with experimental Fourier-transform infrared (FTIR) spectra. researchgate.net Theoretical predictions help in the assignment of complex, sometimes perturbed, spectral bands. acs.org For example, high-resolution FTIR spectroscopy of HNSO has been analyzed with the aid of theoretical calculations to understand perturbations in its vibrational bands. acs.org This collaborative approach between theory and experiment is essential for building a complete and accurate understanding of a molecule's spectroscopic signature. researchgate.net

Theoretical Insights into Reaction Mechanisms and Kinetics

Computational chemistry provides indispensable tools for elucidating reaction mechanisms and calculating reaction kinetics, offering a molecular-level understanding of chemical transformations. openaccessjournals.com This involves calculating the potential energy surface for a reaction, identifying the minimum energy path from reactants to products, and characterizing the structures of transition states. nih.gov

For this compound, theoretical studies have explored its formation and destruction pathways. One proposed formation mechanism in interstellar environments is the reaction of the NSO radical with a hydrogen atom on the surface of icy grains. researchgate.net Computational studies can model the energetics of such surface reactions to determine their feasibility.

Theoretical investigations into the kinetics and mechanisms of related chemical systems, such as thiol-disulfide exchange, have utilized high-level calculations to determine free energies, transition structures, and solvent effects along the reaction pathway. nih.govresearchgate.net These studies support an SN2-type mechanism and show how the surrounding environment can catalyze the reaction. researchgate.net Similar methodologies can be applied to understand the reactions of this compound, predicting reaction rates and how they are influenced by factors like temperature and the presence of catalysts. openaccessjournals.com For instance, the reaction between the NH and SO radicals has been studied theoretically to understand the kinetics and mechanism leading to HNSO and its isomers. acs.org

Coordination Chemistry and Organometallic Aspects of Thionylimide

Synthesis and Characterization of Transition-Metal Thionylimido Complexes

The synthesis of transition-metal thionylimido complexes has been an area of active research since their initial discovery in the 1980s. acs.org A common synthetic route involves the reaction of a metal complex with a thionylimide-containing reagent. For instance, bimetallic thionylimido complexes can be synthesized using a titanocene (B72419) scaffold as a supporting structure. acs.org The reaction of Cp₂Ti(NSO)₂ with other metal precursors leads to the formation of bi- and tetrametallic systems. acs.org The synthesis of these complexes is often carried out in a mixed solvent system, such as tetrahydrofuran (B95107)/DCM, which can significantly increase the reaction rate. acs.org

Characterization of these complexes is typically achieved through a combination of multinuclear NMR spectroscopy, infrared (IR) spectroscopy, and single-crystal X-ray crystallography. acs.org For example, the structure of a bimetallic complex formed from Cp₂Ti(NSO)₂ showed coordination to both metal centers via the nitrogen atoms, creating a four-membered ring. acs.org X-ray diffraction data provides precise information on bond lengths and angles, such as the Ti-N, N-S, and S-O distances, and the N-S-O and N-Ti-N angles, which can be compared to the parent mononuclear complex to understand the structural changes upon coordination. acs.org

Bridging Ligand Behavior of the Thionylimido Moiety (μ2-Coordination)

A significant aspect of this compound chemistry is the ability of the [NSO]⁻ anion to act as a bridging ligand, connecting two metal centers. This is denoted as μ₂-coordination. wikipedia.org The first examples of the thionylimido ligand acting as a μ₂ bridge between two transition-metal atoms were reported using a titanocene-based system. acs.orgfigshare.comnih.gov In these complexes, the thionylimido ligand coordinates to two metal centers, forming a bridge. acs.org

Electrochemistry of Thionylimido Metal Complexes

The electrochemical properties of transition-metal thionylimido complexes have been investigated using techniques such as cyclic voltammetry (CV). acs.org These studies provide insights into the redox behavior of the complexes and the influence of the thionylimido ligand on the electronic properties of the metal centers.

For example, a titanocene bis(thionylimido) complex, Cp₂Ti(NSO)₂, exhibits a quasi-irreversible reduction at -1.424 V. acs.org In contrast, a bimetallic complex where the two thionylimido ligands bridge a titanium and another metal center shows a fully reversible first reduction. acs.orgresearchgate.net This increased reversibility is attributed to the stabilizing effect of the ring structure, which makes ligand dissociation less favorable upon reduction. acs.org The CV of this bimetallic complex also shows a second irreversible reduction and multiple irreversible oxidations. acs.orgresearchgate.net Copper-containing thionylimido complexes have been found to display irreversible processes for both reduction and oxidation, which may be due to the loss of a halide ion during the electrochemical experiment. acs.org

Reactivity of Thionylimido Ligands in Coordination Spheres

Ligand substitution reactions are a fundamental aspect of the reactivity of coordination complexes. libretexts.org The strength of the metal-ligand bonds and the steric environment around the metal center dictate the feasibility and rate of these reactions. solubilityofthings.comlibretexts.org While specific studies on the ligand substitution reactions of thionylimido complexes are not detailed in the provided search results, the general principles of coordination chemistry suggest that the thionylimido ligand can be displaced by other ligands or can itself influence the lability of other ligands in the coordination sphere. The reactivity is also tied to the electronic properties, where complexes with high-energy d-electrons are generally more labile. libretexts.org

Organometallic Derivatives and their Unique Chemical Properties (e.g., Ferrocenyl Sulfinylimides)

Organometallic derivatives of this compound, where the this compound group is attached to an organometallic fragment like ferrocene (B1249389), exhibit unique chemical properties. acs.orgwiley-vch.demsu.edu Ferrocenyl sulfinylimide (FcNSO) is a notable example. acs.org The ferrocene moiety, known for its reversible one-electron oxidation, introduces interesting electrochemical properties to the this compound derivative. mdpi.com

The synthesis of ferrocenyl sulfinylimide and related compounds has been reported in the literature. acs.org These organometallic thionylimides can serve as building blocks for more complex structures. For instance, optically active ferrocenyl sulfoxides can be synthesized from chiral sulfinyl transfer agents in a one-pot reaction with ferrocenyllithium. researchgate.net The combination of the redox-active ferrocene unit with the versatile this compound group opens up possibilities for designing new materials with interesting electronic and catalytic properties. The reactivity of these organometallic compounds is influenced by the nature of the metal-carbon bond, with more polar bonds generally leading to higher reactivity. msu.eduuwimona.edu.jm

Interactive Data Table of Selected Bond Lengths and Angles

| Complex | Ti-N (Å) | N-S (Å) | S-O (Å) | N-S-O (°) | N-Ti-N (°) | Reference |

| 1 | 2.013(2) | 1.474(2) | 1.452(3) | 119.1(2) | 96.0(1) | acs.orgresearchgate.net |

| 2 | 2.0495(30) (avg) | 116.49(13), 116.82(13) | 89.24(9) | acs.org |

Note: Complex 1 is Cp₂Ti(NSO)₂ and Complex 2 is a bimetallic Ti-Cu complex with bridging thionylimido ligands.

Interdisciplinary Research Applications of Thionylimide Chemistry

Astrochemistry: Interstellar Detection and Formation Pathways of HNSO

Thionylimide (HNSO) has recently emerged as a molecule of significant interest in the field of astrochemistry. Its detection marks a pivotal moment in understanding the chemical complexity of the interstellar medium (ISM), as it is the first species identified in space that contains nitrogen, sulfur, and oxygen simultaneously. researchgate.netastrobiology.comarxiv.org

The first and only confirmed detection of this compound in space was made toward the Galactic Center molecular cloud G+0.693-0.027. researchgate.netastrobiology.comarxiv.org This discovery was the result of an ultradeep molecular line survey conducted with the Yebes 40 m and IRAM 30 m radio telescopes. researchgate.netinta-csic.es Researchers successfully identified numerous rotational transitions of HNSO, providing unequivocal evidence of its presence in this region. researchgate.netastrobiology.com

The observed spectroscopic signatures included multiple a-type transitions for the K_a = 0, 1, and 2 rotational ladders, spanning upper-level quantum numbers from J_up = 2 to J_up = 10. researchgate.netastrobiology.comarxiv.org Analysis of these spectral lines under the assumption of local thermodynamic equilibrium (LTE) yielded a molecular column density of N = (8 ± 1)×10¹³ cm⁻² and an excitation temperature of approximately 12 K. arxiv.orguni-koeln.de This corresponds to a fractional abundance relative to molecular hydrogen (H₂) of about 6×10⁻¹⁰. astrobiology.comarxiv.org When compared to related sulfur-bearing molecules in the same cloud, HNSO was found to be about 37 times less abundant than sulfur monoxide (SO) and 4.8 times less abundant than sulfur dioxide (SO₂). astrobiology.comarxiv.orguni-koeln.de Notably, the higher-energy isomer, thionitrous acid (HSNO), was not detected in this survey. uni-koeln.de

| Parameter | Value | Reference |

|---|---|---|

| Source | G+0.693-0.027 | researchgate.netastrobiology.comarxiv.org |

| Telescopes Used | Yebes 40 m, IRAM 30 m | researchgate.netinta-csic.es |

| Column Density (N) | (8 ± 1)×10¹³ cm⁻² | arxiv.org |

| Fractional Abundance (vs. H₂) | ~6×10⁻¹⁰ | astrobiology.comarxiv.org |

| Excitation Temperature (T_ex) | ~12 K | uni-koeln.de |

| Identified Transitions | K_a = 0, 1, 2; J_up = 2 to 10 | researchgate.netastrobiology.com |

| Abundance vs. SO | ~37 times less abundant | arxiv.orguni-koeln.de |

| Abundance vs. SO₂ | ~4.8 times less abundant | arxiv.orguni-koeln.de |

The formation of HNSO in the cold, dense environment of the interstellar medium is thought to occur primarily through reactions on the surfaces of icy dust grains. researchgate.netarxiv.orgarxiv.org The most plausible proposed pathway involves the hydrogenation of the NSO radical, a species whose rotational spectroscopy is not yet known and has therefore not been searched for in the ISM. researchgate.netarxiv.orgresearchgate.net

The proposed grain-surface formation mechanism is as follows: NSO + H → HNSO researchgate.netarxiv.org

This reaction is considered feasible at the typical dust temperatures of around 20 K found in the Galactic Center. arxiv.org Once formed on the grain surfaces, HNSO can be ejected into the gas phase through non-thermal desorption mechanisms, such as those induced by shocks, where it can be detected by radio telescopes. arxiv.org

While grain-surface chemistry is favored, alternative gas-phase reactions are also being explored as potential contributors to the observed HNSO abundance. researchgate.netresearchgate.net However, current astrochemical models often lack a comprehensive network for NSO-bearing compounds, highlighting the need for further theoretical and experimental work to fully understand the formation of this compound in interstellar space. arxiv.org

The discovery of HNSO is a significant advancement for astrochemistry, as it provides a crucial link between the interstellar chemistries of nitrogen, sulfur, and oxygen. researchgate.netastrobiology.comarxiv.orgnih.gov As the first molecule containing this specific combination of atoms to be detected, it opens a new window into the chemical processes that form complex molecules in space. researchgate.netinta-csic.es

The presence and relative abundance of HNSO challenge existing chemical models and necessitate the inclusion of a new family of NSO-bearing molecules. arxiv.org It suggests that the interstellar inventory of sulfur-bearing species is more diverse than previously known and that sulfur may not be as significantly depleted onto dust grains in certain regions, like G+0.693-0.027, as once thought. arxiv.orgmit.edu The detection of HNSO paves the way for future searches for related species, such as the NSO radical, and other isomers of [H,N,S,O], which will provide deeper insights into the chemical evolution of the interstellar medium. researchgate.netarxiv.org

Chemical Biology (Mechanistic Focus): this compound and Related S-N Species in Chemical Reactions Relevant to Biological Systems

In the context of chemical biology, the focus shifts from this compound (HNSO) to its highly reactive isomer, thionitrous acid (HSNO), and related anions. These species are central to the chemical crosstalk between two major biological signaling molecules: hydrogen sulfide (B99878) (H₂S) and nitric oxide (NO). acs.orgnih.govnih.gov This interaction generates a suite of reactive sulfur and nitrogen species that play complex roles in cellular signaling.

The interaction between hydrogen sulfide and nitric oxide is a critical area of research, as both are endogenously produced gasotransmitters with profound physiological effects. nih.govnih.gov Their chemical crosstalk leads to the formation of new, biologically active molecules that can modulate cellular processes. nih.govworktribe.com The reaction between H₂S and NO is not straightforward and can yield a variety of products depending on the specific conditions, such as pH and the presence of other molecules like S-nitrosothiols (RSNOs). acs.orgnih.gov

Key products of this interaction include thionitrous acid (HSNO), nitroxyl (B88944) (HNO), and various polysulfides. acs.orgresearchgate.net These S/N-hybrid species can influence protein function through post-translational modifications, such as S-nitrosation (the addition of an NO group to a thiol) and persulfidation. nih.govworktribe.com The formation of HSNO, in particular, is considered a crucial intermediate that links the signaling pathways of H₂S and NO. researchgate.netnih.gov

Thionitrous acid (HSNO) is the simplest S-nitrosothiol and a primary product of H₂S/NO crosstalk. researchgate.netnih.gov Due to its instability, it is typically generated in situ. acs.orgresearchgate.net One major formation pathway is the transnitrosation reaction between H₂S and a more complex S-nitrosothiol, such as S-nitrosoglutathione (GSNO), which is prevalent in biological systems. acs.orgnih.gov

H₂S + RSNO ⇌ HSNO + RSH (e.g., RSH = glutathione) nih.govresearchgate.net

HSNO exists as a mixture of interconverting isomers and has a short half-life of a few seconds at physiological pH (7.4). acs.org It can undergo several key reactions:

Deprotonation: HSNO can be deprotonated to form the more stable thionitrite anion (SNO⁻). acs.orgHSNO ⇌ H⁺ + SNO⁻

Reaction with Hydrosulfide (B80085): HSNO can react with the hydrosulfide anion (HS⁻), the predominant form of H₂S at pH 7.4, to produce nitroxyl (HNO) and the hydrogen disulfide anion (HS₂⁻). acs.orgHSNO + HS⁻ → HNO + HS₂⁻

Formation of Perthionitrite: The hydrogen disulfide anion (HS₂⁻) can act as a sulfane sulfur transfer agent, reacting with another molecule of HSNO to form the perthionitrite anion (SSNO⁻). acs.org This species has been identified as the "yellow intermediate" observed in many H₂S/NO interaction studies. acs.orgnih.govHSNO + HS₂⁻ → SSNO⁻ + H₂S

These interconversions highlight a complex reaction network where HSNO acts as a central hub, leading to the formation of other signaling molecules like HNO and SSNO⁻. acs.orgnih.gov The chemistry of these S-N species provides a mechanistic basis for the synergistic and sometimes antagonistic biological effects observed when the H₂S and NO signaling pathways intersect. acs.org

| Reactants | Products | Description | Reference |

|---|---|---|---|

| H₂S + RSNO | HSNO + RSH | Formation of thionitrous acid via transnitrosation. | nih.govresearchgate.net |

| HSNO | H⁺ + SNO⁻ | Deprotonation to form the thionitrite anion. | acs.org |

| HSNO + HS⁻ | HNO + HS₂⁻ | Reaction leading to nitroxyl and hydrogen disulfide. | acs.org |

| HSNO + HS₂⁻ | SSNO⁻ + H₂S | Formation of the perthionitrite anion. | acs.org |

Reaction Stoichiometry and Product Identification in Relevant Chemical Systems

The study of this compound and its derivatives involves precise control over reaction stoichiometry to synthesize novel molecular structures. Research into bridging (thionylimido)metal complexes has provided significant insights into the reactivity and coordination chemistry of the thionylimido ([NSO]⁻) ligand. A key precursor in this area is the titanocene (B72419) bis(this compound) complex, Cp₂Ti(NSO)₂ (where Cp = η⁵-C₅H₅). acs.org

The synthesis of bimetallic and tetrametallic species has been achieved through controlled reactions of this titanocene precursor. For instance, the reaction of Cp₂Ti(NSO)₂ with copper(I) halides (CuX, where X = Cl, Br, I) yields tetrametallic dimers of the type [Cp₂Ti(NSO)₂CuX]₂. acs.org These reactions proceed in good yields and have been thoroughly characterized. acs.org Further reactivity was demonstrated by reacting the chloro-derivative with triphenylphosphine (B44618) to produce Cp₂Ti(NSO)₂CuCl(PPh₃). acs.org

A notable reaction involves the synthesis of a bimetallic TiMo complex by reacting Cp₂Ti(NSO)₂ with (norbornadiene)Mo(CO)₄. acs.org This reaction was found to be significantly faster in a mixed solvent system of tetrahydrofuran (B95107) and dichloromethane (B109758), completing in 5 hours as opposed to several days in dichloromethane alone. acs.org

Product identification in these systems relies on a combination of advanced spectrometric and analytical techniques. Multinuclear Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are used for initial characterization in solution, while single-crystal X-ray crystallography provides definitive structural elucidation of the solid-state products. acs.org For example, the crystal structure of the TiMo complex revealed that the thionylimido ligands coordinate to both metal centers through their nitrogen atoms, forming a four-membered ring. acs.org This μ₂ bridging mode, where the thionylimido ligand links two transition-metal atoms, was the first of its kind to be reported. acs.org

| Reactant 1 | Reactant 2 | Solvent/Conditions | Product | Identification Methods |

|---|---|---|---|---|

| Cp₂Ti(NSO)₂ | (norbornadiene)Mo(CO)₄ | THF/DCM (1:4) | Cp₂Ti(μ₂-NSO)₂Mo(CO)₄ | NMR, IR, X-ray Crystallography |

| Cp₂Ti(NSO)₂ | CuX (X = Cl, Br, I) | Not specified | [Cp₂Ti(NSO)₂CuX]₂ | Elemental Analysis, NMR, IR, X-ray Crystallography |

| [Cp₂Ti(NSO)₂CuCl]₂ | Triphenylphosphine (PPh₃) | Not specified | Cp₂Ti(NSO)₂CuCl(PPh₃) | NMR, IR, X-ray Crystallography |

Environmental and Atmospheric Chemical Processes Involving S-N Compounds

Sulfur-nitrogen (S-N) compounds are significant in a variety of environmental and atmospheric contexts, from industrial processes to microbial metabolism and atmospheric chemistry. rsc.org The atmospheric chemistry of sulfur and nitrogen oxides is a major area of environmental concern, primarily due to their role as precursors to acid rain. alevelchemistry.co.ukepa.gov Sulfur dioxide (SO₂) and nitrogen oxides (NOx) released from the burning of fossil fuels and volcanic activity can react with water, oxygen, and other chemicals in the atmosphere to form sulfuric acid and nitric acid. epa.govyoutube.com These acids then fall to the ground as wet or dry deposition, impacting ecosystems. epa.gov Nitrogen oxide can also catalyze the oxidation of sulfur dioxide, exacerbating the formation of acid rain. alevelchemistry.co.uk

Recently, the specific S-N compound this compound (HNSO) has been identified as a key molecule in astrochemistry. In 2024, HNSO was detected for the first time in space, specifically in the Galactic Center molecular cloud G+0.693-0.027. astrobiology.comresearchgate.netarxiv.org This discovery is notable as HNSO is the first interstellar molecule identified that contains nitrogen, sulfur, and oxygen simultaneously. astrobiology.comarxiv.org The fractional abundance of HNSO relative to H₂ was determined to be approximately 6×10⁻¹⁰. researchgate.net

The formation of interstellar HNSO is an area of active research. The leading hypothesis suggests that it is likely formed through the reaction of the NSO radical with atomic hydrogen on the surface of icy dust grains. astrobiology.comresearchgate.netarxiv.org The discovery of this compound in an interstellar medium provides a crucial link between nitrogen, sulfur, and oxygen chemistry in space and opens a pathway for the potential detection of a new family of related molecules. astrobiology.comarxiv.org Understanding the formation and reactivity of such S-N compounds in extraterrestrial environments can provide valuable context for their roles in planetary atmospheres and prebiotic chemical systems. rsc.org

| Compound/Species | Role in Environmental/Atmospheric Chemistry | Key Processes | Significance |

|---|---|---|---|

| Sulfur Dioxide (SO₂) | Acid rain precursor | Oxidation in the atmosphere to form sulfuric acid | Contributes to acidification of rain, soil, and water bodies alevelchemistry.co.ukepa.gov |

| Nitrogen Oxides (NOx) | Acid rain precursor, smog formation | Formation of nitric acid; catalysis of SO₂ oxidation | Contributes to acid rain and urban air pollution alevelchemistry.co.ukyoutube.com |

| This compound (HNSO) | Interstellar molecule | Proposed formation from NSO radical and H on icy grains astrobiology.comresearchgate.net | First N, S, and O-bearing molecule detected in space, linking the interstellar chemistry of these elements astrobiology.com |

Advanced Organic Synthesis Reagents and Methodologies

While this compound (HNSO) itself is not a common bulk reagent in standard organic synthesis, its derivatives and the methodologies developed to create them represent advanced approaches in inorganic and organometallic chemistry. The synthesis of complexes containing the thionylimido ([NSO]⁻) ligand has led to the development of novel molecular architectures with potential applications in materials science and catalysis.

An advanced methodology in this field is the use of the [NSO]⁻ ligand as a bridging unit between multiple metal centers. acs.org The synthesis of the first examples of [NSO]⁻-bridged bimetallic (TiMo, TiCu) and tetrametallic (Ti₂Cu₂) complexes showcases a sophisticated approach to constructing complex inorganic frameworks. acs.org The use of a titanocene scaffold as a supporting structure is a key aspect of this methodology, allowing for the controlled assembly of these polymetallic systems. acs.org The stability of these complexes is likely enhanced by the significant metal-metal bonding observed in their crystal structures. acs.org

Furthermore, research has focused on improving synthetic routes to access d-block and main group NSO complexes more efficiently. researchgate.net These improved methodologies have enabled the synthesis of the first antimony(V) complexes, such as Ar₃Sb(NSO)₂, and new copper examples like [CuBipy(PPh₃)NSO]. researchgate.net The development of such synthetic routes is crucial for making these unique compounds more accessible for further study and application. The structural diversity observed in these complexes, particularly the variation in M–N–S bond angles, is attributed to a combination of orbital overlap and the ionic character of the metal-ligand bond. researchgate.net These synthetic and structural studies contribute to the fundamental understanding of S-N compounds and pave the way for their use as specialized reagents or precursors in advanced materials synthesis. acs.orgresearchgate.net

Conclusion and Future Research Directions

Summary of Key Academic Contributions to Thionylimide Chemistry

The study of this compound (HNSO) and its related compounds has led to significant advancements across various chemical disciplines. A monumental achievement has been the first-ever detection of this compound in space, specifically in the Galactic center molecular cloud G+0.693-0.027, identifying it as the first interstellar molecule containing nitrogen, sulfur, and oxygen simultaneously. researchgate.netarxiv.org This discovery has opened a new chapter in astrochemistry, suggesting HNSO as a crucial link between the interstellar chemistries of N-, S-, and O-bearing species. researchgate.netarxiv.org

In fundamental chemistry, extensive spectroscopic studies have been pivotal. The infrared spectra of matrix-isolated cis-HNSO and its isotopologues have been thoroughly analyzed, providing a detailed understanding of its vibrational modes and force field. cdnsciencepub.com Photolysis studies of cis-thionylimide have led to the identification and characterization of its previously unknown isomers, including cis-HOSN and both cis- and trans-HSNO. researchgate.netcdnsciencepub.com Further insights into the electronic structure and energetics of the NSO radical and its anion have been gained through gas-phase photoelectron spectroscopy, which has provided precise measurements of electron affinity and vibrational frequencies. aip.orgaip.org

The reactivity of this compound has also been a fruitful area of research. It has been shown to form as a moiety in open-chain compounds resulting from the ring-opening reactions of β-propiolactam in superacidic media. nih.gov In organometallic chemistry, this compound has been established as a versatile ligand. Researchers have successfully synthesized and characterized the first examples of bimetallic and tetrametallic complexes where the this compound anion ([NSO]⁻) acts as a bridging ligand between transition metals like titanium, molybdenum, and copper. acs.orgresearchgate.net

Furthermore, this compound chemistry is intrinsically linked to the biologically significant "crosstalk" between nitric oxide (NO) and hydrogen sulfide (B99878) (H₂S). acs.orgresearchgate.net Its isomer, thionitrous acid (HSNO), is considered a key intermediate in the reaction networks of these gasotransmitters, which play crucial roles in cellular signaling. researchgate.netacs.orgresearchgate.netrsc.org The synthesis of stable derivatives, such as (Triphenylmethyl)thionyl imide, has also expanded its utility in organic synthesis. vulcanchem.com

Unresolved Questions and Challenges in this compound Research

Despite significant progress, several questions and challenges remain in the field of this compound chemistry. A primary challenge is the comprehensive understanding of the reactivity and biological effects of the various S-N hybrid species that arise from the interplay of H₂S and NO. researchgate.netacs.org The precise mechanisms and physiological relevance of these interactions are not fully elucidated. The chemistry of this compound's isomers, particularly thionitrous acid (HSNO) and its corresponding anion (SNO⁻) in aqueous solutions, remains poorly understood, which limits insights into their potential biochemical roles. acs.org

The inherent instability of many related compounds, such as persulfides (RSSH), presents a significant experimental hurdle, leaving their chemistry largely understudied. researchgate.net In complex biological or chemical systems, identifying the true nature of the reactive species present in mixtures, for instance, those generated from S-nitrosothiols and H₂S, is a continuing challenge. acs.org

In the context of astrochemistry, while the formation of HNSO on icy grain surfaces via the reaction of the NSO radical with atomic hydrogen has been proposed, many aspects of the interstellar chemistry of NSO-bearing molecules are still unknown and require further exploration. researchgate.netarxiv.org

From a fundamental physical chemistry perspective, achieving an accurate theoretical characterization of the NSO and SNO moieties remains a difficult task. While computational methods have been employed, discrepancies can exist between theoretical predictions and experimental observations, for instance, in the absolute fundamental vibrational frequencies, highlighting the need for more sophisticated models that may need to account for non-adiabatic coupling. researchgate.netacs.org The unambiguous assignment of vibrational modes, especially in gas-phase studies, continues to be an area requiring careful investigation. aip.org

Prospective Avenues for Future Investigations (e.g., novel synthetic strategies, unexplored reactivity, advanced theoretical modeling, new interdisciplinary connections)

The future of this compound research is rich with possibilities, spanning synthesis, reactivity, theory, and interdisciplinary applications.

Novel Synthetic Strategies: There is considerable scope for developing new and more efficient synthetic routes to this compound and its derivatives. znaturforsch.com This includes exploring novel methodologies, potentially utilizing mechanochemistry, microwave-assisted synthesis, or photochemistry, to create complex molecules with greater atom economy. vulcanchem.commdpi.com The development of new reagents and the exploration of reactions based on less common functional groups could significantly expand the synthetic potential of organosulfur chemistry. tcichemicals.com

Unexplored Reactivity: The reactivity of this compound and its isomers warrants further investigation. This includes exploring its behavior in different reaction media, such as superacids, to uncover new transformations and intermediates. nih.gov The role of the thionylimido ligand as a bridging unit in multinuclear metal complexes is a promising area, with potential for creating novel materials with interesting electronic or catalytic properties. acs.orgresearchgate.net

Advanced Theoretical Modeling: To resolve existing ambiguities and to accurately predict the properties of this compound and its isomers, more advanced theoretical and computational studies are essential. Developing models that can accurately compute geometric parameters and rotational constants for these challenging moieties is crucial for assisting in their experimental identification, particularly in complex environments like the interstellar medium. acs.org Such calculations can also elucidate reaction mechanisms, isomerization barriers, and the nature of bonding in these systems. acs.org

New Interdisciplinary Connections: The interdisciplinary nature of this compound chemistry presents exciting future prospects.

Astrochemistry: The recent detection of HNSO in space paves the way for the search for a new family of N-, S-, and O-bearing molecules in the interstellar medium. researchgate.netarxiv.orgresearchgate.net Future astronomical surveys with enhanced sensitivity will be crucial.

Biological Chemistry: A deeper investigation into the "crosstalk" between H₂S and NO is vital. researchgate.netacs.org Elucidating the role of this compound isomers like HSNO in these signaling pathways could provide new insights into physiology and pathophysiology, potentially identifying new therapeutic targets. researchgate.netresearchgate.net

Materials Science: The ability of the thionylimido ligand to bridge metal centers could be exploited in the design of new coordination polymers and materials with unique electronic and magnetic properties.

Q & A

Q. What experimental methods are recommended for synthesizing thionylimide derivatives, and how can purity be ensured?

this compound derivatives (e.g., ionic thionylimides like N(CH₃)₄NSO) are synthesized via ion-exchange or metathesis reactions. For example, alkali metal thionylimides (KNSO, RbNSO) react with tetraorganylammonium halides in liquid ammonia to form stable derivatives . Key steps include:

Q. How can vibrational spectroscopy resolve the molecular geometry of this compound?

Infrared (IR) spectroscopy of gaseous HNSO/DSNO reveals bond angles (∠OSN ≈ 120°, ∠SNX ≈ 110–130°) and force constants (SO: 8.7 mdyn/Å, SN: 8.3 mdyn/Å). Assignments are validated by isotopic substitution (e.g., OSND vs. OSNH) and comparison with computational predictions (e.g., HF/6-31+G*) .

Advanced Research Questions

Q. How do Coriolis interactions complicate the rotational analysis of this compound’s infrared spectrum?

High-resolution IR studies of the ν₂ (S–O stretching) band at 1257.58 cm⁻¹ show perturbations from the 5¹6¹ dark state via a- and b-axis Coriolis coupling. To resolve this:

Q. What computational strategies predict isomerization pathways of this compound, and how do they compare with experimental data?

Ab initio (MP2/6-31+G*) and DFT (B3LYP/6-31+G*) methods identify eight HNSO isomers, four of which are experimentally confirmed. Key steps:

Q. How can contradictions in spectroscopic data between studies be systematically addressed?

For example, discrepancies in SO/SN bond orders (1.8–1.9 from IR vs. 1.5–1.7 from rotational analysis ):

- Re-evaluate force constant assumptions (e.g., valence vs. Urey-Bradley models).

- Cross-validate with quantum-chemical calculations (e.g., bond order analysis via NBO or AIM methods).

Q. What synthetic routes enable the preparation of homoleptic arsenic/thionylimide complexes, and what challenges arise?

Arsenic tri(this compound), As(NSO)₃, is synthesized via metathesis of AsX₃ (X = F, Cl) with KNSO or Hg(NSO)₂. Challenges include:

- Moisture sensitivity : Use rigorously dried solvents (e.g., THF) and Schlenk-line techniques.

- Low yields : Optimize stoichiometry (2–3 mmol precursor → 35–40% yield) and characterize via ¹H/¹³C NMR in deuterated solvents .

Methodological Considerations

Q. How should researchers design experiments to study this compound’s reactivity with transition metals?

- Reactivity screening : Use half-sandwich hydrido complexes (e.g., CpM(CO)₃H, M = Cr, Mo) to probe NSO ligand transfer to metals.

- Kinetic monitoring : Employ stopped-flow IR to track intermediate formation (e.g., [Cp(CO)₃M]As(ᵗBu)(NSO)) .

Q. What statistical approaches are suitable for analyzing perturbed rotational spectra?

- Least-squares fitting : Use programs like SPFIT/SPCAT to refine Hamiltonian parameters.

- Error analysis : Report confidence intervals for constants (e.g., B, Dₖ) and compare with perturbation theory predictions .

Data Reporting Standards

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.